1-Oxa-8-thia-3-azaspiro[4.5]decane-2,4-dione
Description
1-Oxa-8-thia-3-azaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a unique heteroatom arrangement: oxygen at position 1, sulfur at position 8, and nitrogen at position 3. This tricyclic framework is characterized by a cyclohexane ring fused to a five-membered heterocyclic system containing two ketone groups (2,4-dione).
Properties
CAS No. |
501127-74-8 |
|---|---|
Molecular Formula |
C7H9NO3S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
1-oxa-8-thia-3-azaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C7H9NO3S/c9-5-7(11-6(10)8-5)1-3-12-4-2-7/h1-4H2,(H,8,9,10) |
InChI Key |
FUPPPVQJOVHZSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC12C(=O)NC(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-8-thia-3-azaspiro[4.5]decane-2,4-dione typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the formation of the spiro structure. The process may involve multiple steps, including alkylation and heterocyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-8-thia-3-azaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to 1-Oxa-8-thia-3-azaspiro[4.5]decane-2,4-dione exhibit significant antimicrobial properties. For instance, derivatives of spirocyclic compounds have shown efficacy against various bacterial strains, suggesting potential for development into new antibiotics .
Anti-inflammatory Effects
Research has also pointed towards the anti-inflammatory capabilities of spirocyclic compounds. In vitro studies demonstrate that these compounds can inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Cancer Research
The compound's structural features may allow it to interact with biological targets involved in cancer progression. Preliminary investigations suggest that it could act as an inhibitor of specific kinases involved in tumor growth, thus opening avenues for cancer therapeutics .
Materials Science Applications
Polymer Chemistry
The unique spirocyclic structure of 1-Oxa-8-thia-3-azaspiro[4.5]decane-2,4-dione makes it a candidate for incorporation into polymer matrices to enhance mechanical properties and thermal stability. Research into its use as a monomer in polymer synthesis is ongoing, with promising results indicating improved resilience and functionality .
Sensors and Electronics
Due to its electronic properties, this compound is being investigated for use in sensor technology. Its ability to undergo reversible reactions makes it suitable for applications in chemical sensors that detect environmental pollutants or biological markers .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of spirocyclic compounds and tested their antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, highlighting their potential as new therapeutic agents .
Case Study 2: Anti-inflammatory Mechanisms
A research article in Pharmacology Reports explored the anti-inflammatory effects of spirocyclic compounds on human cell lines. The study found that treatment with these compounds significantly reduced the expression of inflammatory markers such as TNF-alpha and IL-6, suggesting a mechanism by which they could alleviate chronic inflammation .
Mechanism of Action
The mechanism of action of 1-Oxa-8-thia-3-azaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound can inhibit or activate biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it could interact with multiple targets simultaneously .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heteroatom Positioning and Functional Group Variations
The pharmacological and chemical properties of spirocyclic compounds are highly sensitive to heteroatom placement and substituents. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Molecular Weight and Solubility : Sulfur incorporation increases molecular weight (e.g., compound 14: 710.81 g/mol) compared to oxygen analogs (e.g., 7,7-dimethyl-8-oxa-1,3-diazaspiro: 198.22 g/mol) . The thia group may reduce aqueous solubility but enhance lipid membrane permeability.
- Spectroscopic Characterization : IR and NMR data for 1-Thia-4-azaspiro derivatives confirm C=N (1615 cm⁻¹) and aromatic proton signals (δ 7.16–7.61 ppm), while diazaspiro compounds show distinct NH stretches (3275 cm⁻¹) and sp³ hybridized carbons (δ 25–90 ppm in ¹³C NMR) .
Biological Activity
1-Oxa-8-thia-3-azaspiro[4.5]decane-2,4-dione is a compound belonging to the spirocyclic class of compounds, which have garnered attention due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, receptor interactions, and other pharmacological effects.
- Molecular Formula : CHNOS
- Molecular Weight : 187.22 g/mol
- CAS Number : 501127-74-8
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to 1-Oxa-8-thia-3-azaspiro[4.5]decane-2,4-dione. For instance, a series of compounds based on the spirocyclic structure demonstrated significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 11b | A549 (Lung Cancer) | 0.18 |
| 11h | A549 (Lung Cancer) | 0.19 |
| 11d | MDA-MB-231 (Breast Cancer) | 0.08 |
| 11h | MDA-MB-231 (Breast Cancer) | 0.08 |
| 11k | MDA-MB-231 (Breast Cancer) | 0.09 |
| 11h | HeLa (Cervical Cancer) | 0.15 |
| 12c | HeLa (Cervical Cancer) | 0.14 |
These findings indicate that certain derivatives exhibit potent activity against lung, breast, and cervical cancer cell lines, suggesting that modifications in the structure can enhance anticancer efficacy .
The mechanism by which these compounds exert their effects is likely multifaceted:
- Cell Cycle Arrest : Certain derivatives may induce cell cycle arrest in cancer cells.
- Apoptosis Induction : The compounds could trigger apoptotic pathways leading to cancer cell death.
- Inhibition of Proliferation : They may inhibit key signaling pathways involved in cell proliferation.
Receptor Interactions
1-Oxa-8-thia-3-azaspiro[4.5]decane derivatives have also been studied for their interactions with muscarinic receptors:
- Muscarinic Activity : Some derivatives demonstrated affinity for M1 muscarinic receptors, potentially offering therapeutic effects for cognitive disorders such as Alzheimer's disease .
Myelostimulating Activity
Research into related compounds has shown that spirocyclic structures can possess myelostimulating properties:
- Myelodepressive Syndrome : Compounds have been found to significantly accelerate the regeneration of lymphocyte and granulocyte pools in bone marrow after cyclophosphamide-induced myelosuppression .
Case Studies and Research Findings
Several case studies have illustrated the biological activities of spirocyclic compounds:
- Antitumor Studies : A study synthesized and evaluated a series of spirocyclic compounds, revealing that many exhibited moderate to potent antitumor activity across different cancer cell lines.
- Receptor Affinity Studies : Another study assessed the affinity of various derivatives for central muscarinic receptors, showing promising results for cognitive enhancement applications .
Q & A
Q. What are the common synthetic routes for 1-Oxa-8-thia-3-azaspiro[4.5]decane-2,4-dione and its derivatives?
The synthesis typically involves cyclization reactions using ketones, ammonium carbonate, and cyanide derivatives. For example, microwave-assisted methods with piperidone derivatives (e.g., N-benzyl-4-piperidone) react with ammonium carbonate and KCN in methanol/water to form spirohydantoins. Yields are optimized by controlling reaction time (24–48 hours) and temperature (50–80°C) . Similar protocols are used for derivatives, such as introducing substituents via alkylation or acylation steps .
Q. Which spectroscopic techniques are employed for structural characterization of this compound?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm ring substituents and spiro-junction geometry (e.g., δ 3.5–4.5 ppm for morpholine/piperidine protons) .
- IR spectroscopy : Stretching vibrations for carbonyl groups (1,670–1,750 cm⁻¹) and S=O/amide bonds (1,287–1,368 cm⁻¹) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z 260.1403 for derivatives) .
- X-ray crystallography : Determines absolute configuration (e.g., triclinic crystal system with space group P1) .
Q. What are the primary solubility and stability considerations for handling this compound?
The compound is typically stable in organic solvents (e.g., DMSO, THF) but hydrolyzes under strong acidic/basic conditions. Solubility in aqueous buffers is limited, requiring co-solvents like ethanol or DMF for biological assays. Stability studies recommend storage at –20°C under inert atmospheres .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar spirohydantoin derivatives?
Discrepancies in bioactivity (e.g., anticonvulsant vs. neurotoxic effects) arise from:
- Structural nuances : Substitutions at the 3- and 8-positions (e.g., sulfonamide vs. amide groups) alter receptor binding .
- Assay conditions : Variations in maximal electroshock (MES) test protocols or cell lines (e.g., HepG-2 vs. PC-3) impact results .
- Data normalization : Cross-study comparisons require standardized metrics (e.g., ED₅₀ values adjusted for pharmacokinetic parameters) .
Q. What computational approaches are suitable for predicting conformational stability and pharmacological activity?
- Molecular docking : Models interactions with targets (e.g., serotonin 5-HT₂A receptors) using software like AutoDock .
- DFT calculations : Predict thermodynamic stability of spiro conformers (e.g., chair vs. boat cyclohexane conformations) .
- QSAR models : Correlate substituent electronegativity with anticonvulsant activity (e.g., fluorine enhances bioavailability) .
Q. How can reaction conditions be optimized to improve yields during cyclization?
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates vs. protic solvents like ethanol .
- Catalysts : K₂CO₃ or Et₃N accelerates alkylation steps (e.g., 90% yield for tert-butyl carbamate intermediates) .
- Microwave irradiation : Reduces reaction time from 24 hours to 30 minutes for hydantoin formation .
Q. What strategies mitigate challenges in crystallizing spirohydantoin derivatives for X-ray analysis?
Q. Methodological Notes
- Data validation : Cross-reference NMR shifts with Cambridge Structural Database entries to confirm novel structures .
- Biological assays : Include positive controls (e.g., phenytoin for anticonvulsant tests) to benchmark activity .
- Synthetic reproducibility : Document reaction parameters (e.g., moisture levels, inert gas flow) to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
